1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride
Description
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride (CAS: 332023-12-8) is a piperazine derivative characterized by a substituted phenyl ring and a methyl group on the piperazine core. The compound features a 2-chloro-6-nitro substitution on the aromatic ring, which confers distinct electronic and steric properties. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and synthesis.
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(6-5-13-8)11-9(12)3-2-4-10(11)15(16)17;/h2-4,8,13H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGKCKOXXGEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377935 | |
| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5760-07-6 | |
| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Nitration: Introduction of a nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Piperazine Formation: Reaction of the chloronitrophenyl compound with methylpiperazine.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.67 g/mol
- CAS Number : 114878-60-3
The compound features a piperazine ring substituted with a chloro and nitro group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for drug development.
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. For instance, studies have shown that similar compounds can act on serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
- Antinociceptive Effects : Piperazine derivatives have been explored for their analgesic properties. The compound's structural similarities to known analgesics suggest potential effectiveness in pain management without the severe side effects associated with opioids .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of piperazine derivatives against various bacterial strains. This makes compounds like 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride potential candidates for developing new antibiotics .
Synthesis and Experimental Research
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields. For example, one method includes the use of pyridine as a solvent under controlled temperatures to facilitate the reaction between precursor compounds .
Case Study: Synthesis Methodology
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 5-Methyl-3-isoxazole-4-carbonyl chloride, 1-(2-chloro-6-nitrophenyl)-piperazine | Anhydrous dioxane, 0°C to room temperature | 76% |
This table summarizes an experimental approach demonstrating the compound's synthesis, highlighting its practical application in laboratory settings.
Toxicological Studies
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate potential hazards associated with its use, necessitating further investigation into its safety and efficacy in clinical settings .
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Positional Isomerism : The 3-nitrobenzyl derivative lacks direct aromatic substitution, altering its pharmacokinetic profile compared to the target compound.
- Methyl Group Impact : The 3-methyl group on the piperazine core may reduce conformational flexibility, influencing selectivity for specific biological targets .
Molecular and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine HCl | 1-(3-Nitrobenzyl)piperazine dihydrochloride | 1-(2-Methoxyphenyl)piperazine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 294.71 | 288.17 | 228.72 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~1.2 |
| Solubility | High (due to HCl salt) | Moderate | High |
Biological Activity
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO·HCl
- Molecular Weight : Approximately 292.16 g/mol
- Physical Form : Crystalline solid, typically white to off-white in color
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Neurotransmitter Receptors : The compound has been studied for its effects on serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Activity : The compound has shown promise as an anti-cancer agent in several studies. Its structural features allow it to modulate signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, which could lead to new treatments for infections.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy in different biological contexts:
-
Anticancer Studies :
- Research indicates that this compound can inhibit cell proliferation in various cancer types, including breast and pancreatic cancers. In vitro assays demonstrated growth inhibition percentages exceeding 50% at specific concentrations (25 μM) across multiple cell lines, including MCF-7 (breast) and MiaPaCa-2 (pancreatic) .
-
Neuropharmacology :
- The compound's interaction with serotonin receptors suggests its potential as a therapeutic agent for mood disorders. Studies have shown modulation of neurotransmitter systems leading to altered behavioral responses in preclinical models .
- Antimicrobial Research :
Q & A
Basic Research Questions
Q. What are the validated chromatographic methods for quantifying 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride in complex biological matrices?
- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is commonly employed. Internal standards (e.g., structurally similar piperazine derivatives) are used to improve accuracy. For instance, p-tolylpiperazine (pTP) has been validated as an internal standard for related chlorophenylpiperazine analogs, achieving limits of detection (LOD) ≤10 ng/mL in hair samples . Method validation should include specificity, linearity (R² >0.99), and recovery rates (>85%) using spiked matrices.
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodology :
- Nucleophilic substitution : React 2-chloro-6-nitroaniline with 3-methylpiperazine under reflux in acetonitrile, using potassium carbonate as a base. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Impurity profiling (e.g., residual solvents or byproducts) should follow ICH guidelines, referencing pharmacopeial standards for related piperazine hydrochlorides .
- Yield optimization : Vary molar ratios (1:1.2 to 1:1.5), temperature (60–80°C), and reaction time (12–24 hrs).
Advanced Research Questions
Q. How can structural modifications of the chloronitrophenyl group influence the compound’s receptor-binding affinity?
- Methodology :
- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps of the nitro and chloro substituents. Compare binding energies with target receptors (e.g., serotonin receptors) using molecular docking software (e.g., AutoDock Vina).
- Experimental validation : Synthesize analogs (e.g., replacing nitro with methoxy or methyl groups) and assess affinity via radioligand displacement assays . Correlate results with computational predictions to identify key pharmacophores.
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodology :
- Dose-response reevaluation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) across a wider concentration range (1 nM–100 µM) to identify non-linear effects.
- Metabolic profiling : Use LC-MS/MS to detect metabolites (e.g., nitro-reduction products) that may contribute to observed discrepancies. Compare metabolic stability in human vs. rodent liver microsomes .
- Species-specific sensitivity : Test toxicity in multiple model organisms (e.g., zebrafish, mice) to account for interspecies variability.
Analytical Challenges
Q. How can researchers differentiate between isomeric impurities during synthesis?
- Methodology :
- Chiral chromatography : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve positional isomers (e.g., 2-chloro vs. 4-chloro derivatives).
- Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies exact masses of impurities. For example, a 2-chloro-6-nitrophenyl isomer would exhibit a distinct fragmentation pattern compared to 3-chloro analogs .
Safety and Handling
Q. What are the best practices for mitigating occupational exposure risks during handling?
- Methodology :
- Engineering controls : Use fume hoods with face velocity ≥0.5 m/s and closed-system reactors for large-scale synthesis.
- Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons. Emergency eyewash stations must comply with ANSI Z358.1 standards .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal in hazardous waste containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
